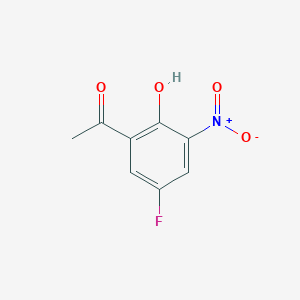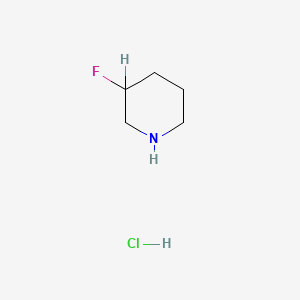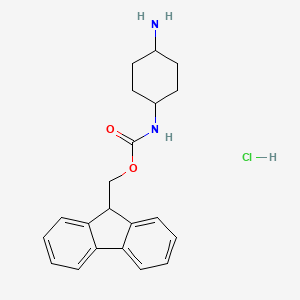
(3-Fluorphenyl)methanthiol
Übersicht
Beschreibung
“(3-Fluorophenyl)methanethiol” is a chemical compound with the molecular formula C7H7FS . It is also known by other names such as “3-Fluorobenzyl mercaptan” and "3-fluorobenzylthiol" . The molecular weight of this compound is 142.20 g/mol .
Molecular Structure Analysis
The InChI code for “(3-Fluorophenyl)methanethiol” is 1S/C7H7FS/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H2 . The Canonical SMILES representation is C1=CC(=CC(=C1)F)CS . These codes provide a textual representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“(3-Fluorophenyl)methanethiol” has a molecular weight of 142.20 g/mol . It has a XLogP3 value of 2.5, indicating its relative lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass are both 142.02524956 g/mol . The topological polar surface area is 1 Ų . The heavy atom count is 9 .
Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von (3-Fluorphenyl)methanthiol
This compound ist eine vielseitige chemische Verbindung mit einer Vielzahl von Anwendungen in der wissenschaftlichen Forschung. Im Folgenden finden Sie eine detaillierte Analyse von sechs einzigartigen Anwendungen, jede in einem eigenen Abschnitt.
Synthese von pharmazeutischen Verbindungen: This compound wird bei der Synthese verschiedener pharmazeutischer Verbindungen verwendet. Seine Fähigkeit, eine fluorierte Phenylgruppe in Moleküle einzuführen, macht es wertvoll für die Herstellung von Verbindungen mit verbesserter metabolischer Stabilität und Bioverfügbarkeit. Die Thiolgruppe bietet außerdem einen reaktiven Griff für die weitere Funktionalisierung, was entscheidend für die Arzneimittelforschung und -entwicklung ist.
Entwicklung von Agrochemikalien: In der agrochemischen Forschung kann this compound zur Entwicklung neuer Pestizide und Herbizide verwendet werden. Sein Strukturmotiv findet sich in vielen biologisch aktiven Molekülen wieder, und die Einarbeitung des Fluoratoms kann zu Verbindungen mit verbesserter Aktivität und Selektivität gegen Schädlinge und Unkräuter führen.
Materialwissenschaftliche Innovationen: Diese Verbindung findet Anwendungen in der Materialwissenschaft, insbesondere bei der Herstellung neuer Polymere und Beschichtungen. Die Thiolgruppe kann Polymerisationsreaktionen eingehen, was zu Materialien mit einzigartigen Eigenschaften wie verbesserter Haltbarkeit oder spezifischer Wechselwirkung mit anderen Substanzen führt.
Krebsforschung: This compound hat potenzielle Anwendungen in der Krebsforschung. Als Derivat von Methanthiol kann es an der Untersuchung des dysregulierten Schwefelstoffwechsels in Krebszellen beteiligt sein. Methanthiol-Derivate werden als Biomarker für die nicht-invasive Krebsdiagnostik untersucht, da sie im Atem und in den Körperflüssigkeiten von Krebspatienten vorkommen .
Analytische Chemie: In der analytischen Chemie kann this compound als Derivatisierungsmittel zum Nachweis verschiedener Verbindungen verwendet werden. Seine einzigartige chemische Signatur ermöglicht die Identifizierung und Quantifizierung von Substanzen in komplexen Gemischen, was für die Umweltüberwachung und forensische Analysen unerlässlich ist.
Fluoreszenzmikroskopie: Die Struktur der Verbindung kann ihre Verwendung in der Fluoreszenzmikroskopie ermöglichen, bei der sie an Biomoleküle gebunden werden könnte, um ihr Verhalten unter dem Mikroskop zu untersuchen. Fluorierte Verbindungen weisen oft einzigartige Fluoreszenzeigenschaften auf, was sie für bildgebende Anwendungen in der biologischen Forschung nützlich macht .
Safety and Hazards
The safety information for “(3-Fluorophenyl)methanethiol” indicates that it is a combustible liquid . The hazard statements include H227, H315, H319, and H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Wirkmechanismus
Target of Action
(3-Fluorophenyl)methanethiol, also known as 3-fluorobenzyl hydrosulfide It is structurally similar to methanethiol, a volatile sulfur compound (vsc) that has been associated with cancer . Methanethiol is predominantly produced by gut bacteria and is rapidly degraded by the methanethiol oxidase (MTO) activity of selenium-binding protein 1 (SELENBP1) . Therefore, it’s plausible that (3-Fluorophenyl)methanethiol may interact with similar targets.
Mode of Action
Based on its structural similarity to methanethiol, it may interact with the same or similar biochemical pathways .
Biochemical Pathways
Methanethiol, a compound structurally similar to (3-Fluorophenyl)methanethiol, is involved in sulfur metabolism . Dysregulation of sulfur metabolism, resulting in elevated levels of VSCs, has been associated with cancer . Methanethiol is produced by gut bacteria and is rapidly degraded by the MTO activity of SELENBP1 . An increase in methanethiol levels may derive from non-enzymatic reactions, such as a Maillard reaction between glucose and methionine, two metabolites enriched in cancer cells .
Pharmacokinetics
Methanethiol is rapidly degraded by the MTO activity of SELENBP1 .
Result of Action
Methanethiol, a structurally similar compound, has been proposed as a promising biomarker for non-invasive cancer diagnosis .
Action Environment
The action of (3-Fluorophenyl)methanethiol may be influenced by various environmental factors. For instance, the ingestion of dietary proteins that contain high amounts of methionine may result in increased methanethiol production by the gut microbiome . Furthermore, activated charcoal and zinc salts have been demonstrated to neutralize sulfur-containing malodorous gases such as methanethiol .
Eigenschaften
IUPAC Name |
(3-fluorophenyl)methanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FS/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZGGJCLPBGARD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375756 | |
| Record name | (3-fluorophenyl)methanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40096-23-9 | |
| Record name | (3-fluorophenyl)methanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 40096-23-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B1334161.png)





